Arctinone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arctinone B is a sulfur-containing acetylenic compound found in the plant Arctium lappa, commonly known as burdock. This compound is part of a class of bi- and oligothiophenes, which are organic compounds containing two or more linked thiophene rings. Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms
Vorbereitungsmethoden
Arctinone B can be synthesized through specific synthetic routes involving the use of 5-(1-propynyl)-2,2′-bithienyl-5-yl derivatives . The synthesis process typically involves the use of chemical reagents and specific reaction conditions to achieve the desired compound.
Analyse Chemischer Reaktionen
Arctinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a biomarker for the consumption of burdock . In biology and medicine, Arctinone B exhibits various bioactive properties, including anti-cancer, anti-diabetic, anti-oxidant, hepatoprotective, gastroprotective, antibacterial, antiviral, antimicrobial, anti-allergic, and anti-inflammatory effects . These properties make it a promising candidate for the development of therapeutic agents and treatments for various diseases.
Wirkmechanismus
The mechanism of action of Arctinone B involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to modulate various biological processes, such as oxidative stress, inflammation, and cell proliferation . The exact molecular targets and pathways involved in these effects are still under investigation, but this compound is believed to interact with key enzymes and receptors in the body.
Vergleich Mit ähnlichen Verbindungen
Arctinone B is similar to other sulfur-containing acetylenic compounds found in Arctium lappa, such as Arctinone A, Arctinol A, Arctinol B, Arctinal, Arctic Acid B, Arctic Acid C, Methyl Arctate B, and Arctinone A Acetate These compounds share similar chemical structures and bioactive properties, but each has unique characteristics that distinguish them from one another
Eigenschaften
CAS-Nummer |
102054-40-0 |
---|---|
Molekularformel |
C13H10OS2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H10OS2/c1-3-4-10-5-6-12(15-10)13-8-7-11(16-13)9(2)14/h5-8H,1-2H3 |
InChI-Schlüssel |
UPOWHCBUDJLAIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.